3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Processes : The compound has been involved in various synthesis processes. For instance, it has been used in the synthesis of coumarin derivatives, including pyrimidino, pyridino, and pyrrolo derivatives, which were evaluated for antimicrobial activity (Al-Haiza et al., 2003). Similarly, efficient synthesis of novel 5,7-diarylpyrido pyrimidines has been reported (Vijayakumar et al., 2014).
Crystallography and Structural Analysis : Studies like those conducted by Orozco et al. (2009) have explored the salt-type adduct formation and structural characteristics of related compounds, contributing to the understanding of their molecular interactions and bonding patterns (Orozco et al., 2009).
Antimicrobial and Medicinal Properties
Antimicrobial Activities : There's significant research into the antimicrobial properties of related pyrimidinone and oxazinone derivatives. For example, a study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents (Hossan et al., 2012). Another study by Bararjanian et al. (2010) reported on the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, which is relevant for understanding the compound's behavior in biological systems (Bararjanian et al., 2010).
Insecticidal Properties : Research has been conducted on pyridine derivatives, including compounds similar to the one , for their potential use as insecticides. For instance, Bakhite et al. (2014) synthesized pyridine derivatives and tested their toxicity against cowpea aphids (Bakhite et al., 2014).
Pharmaceutical Research
Analgesic and Antiparkinsonian Activities : Compounds similar to 3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for their potential therapeutic effects. A study by Amr et al. (2008) explored the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, which provides insights into the pharmaceutical applications of similar compounds (Amr et al., 2008).
Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antibacterial Activities : The synthesis of pyridine derivatives containing piperidine and their antibacterial activities have been a subject of study, indicating the relevance of such compounds in developing new antibacterial agents (Merugu et al., 2010).
Structural and Electronic Properties
- Anticonvulsant Drugs : The structural and electronic properties of anticonvulsant drugs, including those containing piperidine and pyridazine/pyrimidine structures, have been analyzed, shedding light on the molecular basis of their pharmacological actions (Georges et al., 1989).
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLLLTDZYAOKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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